N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H24N4O4S and its molecular weight is 380.46. The purity is usually 95%.
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Scientific Research Applications
Selective Receptor Ligand Design
5-HT7 Receptor Selectivity
The N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can be a strategy for creating selective 5-HT7 receptor ligands. These compounds offer potential as multifunctional agents for treating complex diseases, with certain derivatives demonstrating potent and selective antagonism towards the 5-HT7 receptor, showing antidepressant-like and pro-cognitive properties in preclinical models (Canale et al., 2016).
Antimicrobial Activity
New Heterocycles for Antimicrobial Uses
Synthesis of heterocyclic compounds based on the sulfonamide group has shown antimicrobial activity. This includes the development of f, g-unsaturated ketones, semicarbazones, and various other derivatives, which upon evaluation demonstrated significant antimicrobial properties against a range of pathogens (El‐Emary et al., 2002).
Inhibition Studies
Carbonic Anhydrase Inhibition
Sulfonamides, including derivatives of the discussed compound, have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have implications for understanding the mechanism of action of sulfonamides and their potential application in treating conditions like glaucoma, epilepsy, and mountain sickness (Kucukoglu et al., 2016).
Chemical Synthesis and Characterization
Metal-Free Domino Reactions
The compound's derivatives have been utilized in metal-free domino reactions for the synthesis of sulfonylated furans, showcasing efficient strategies for preparing structurally diverse molecules. This research contributes to the development of novel synthetic methodologies in organic chemistry (Cui et al., 2018).
Corrosion Inhibition
Protection of Metals
Derivatives of the compound have been evaluated as inhibitors for corrosion, particularly for mild steel in acidic environments. These studies provide insights into the compound's potential application in industrial settings, offering protection against corrosion and extending the life of metal structures (Sappani & Karthikeyan, 2014).
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-12-16(13(2)20(3)19-12)26(23,24)18-10-14-4-7-21(8-5-14)17(22)15-6-9-25-11-15/h6,9,11,14,18H,4-5,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMKHVJIDKNQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.